2,6-Dimethoxy-4-[(methylamino)methyl]phenol
CAS No.: 730926-53-1
Cat. No.: VC16797807
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730926-53-1 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2,6-dimethoxy-4-(methylaminomethyl)phenol |
| Standard InChI | InChI=1S/C10H15NO3/c1-11-6-7-4-8(13-2)10(12)9(5-7)14-3/h4-5,11-12H,6H2,1-3H3 |
| Standard InChI Key | KQKLXGRMGHSPOB-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=C(C(=C1)OC)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,6-dimethoxy-4-(methylaminomethyl)phenol, reflects its substitution pattern:
-
Methoxy groups (-OCH3) at positions 2 and 6 donate electron density via resonance, activating the aromatic ring toward electrophilic substitution.
-
A hydroxyl group (-OH) at position 4 introduces hydrogen-bonding capability and acidity (pKa ≈ 10–12).
-
The methylaminomethyl (-CH2NHCH3) side chain at position 4 provides a tertiary amine site, enabling coordination chemistry or salt formation.
The canonical SMILES representation (CNCC1=CC(=C(C(=C1)OC)O)OC) and InChIKey (KQKLXGRMGHSPOB-UHFFFAOYSA-N) confirm its connectivity. X-ray crystallography of analogous structures reveals planar aromatic rings with substituents adopting equatorial orientations to minimize steric clash .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| CAS Registry Number | 730926-53-1 |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 4 (O and N) |
| Topological Polar SA | 64.8 Ų |
| LogP (Estimated) | 1.2 ± 0.3 |
The compound’s moderate lipophilicity (LogP ≈ 1.2) suggests balanced solubility in polar and nonpolar solvents, while its polar surface area (64.8 Ų) indicates potential membrane permeability challenges.
Synthetic Methodologies
General Approach
While no explicit synthesis for 2,6-dimethoxy-4-[(methylamino)methyl]phenol is documented, analogous phenolic Mannich bases are typically prepared via:
-
Mannich Reaction: Condensation of phenol derivatives with formaldehyde and methylamine under acidic or basic conditions . For example, 2,4,6-tris(dimethylaminomethyl)phenol—a structural analog—is synthesized by reacting phenol, formaldehyde, and dimethylamine .
-
Protection/Deprotection Strategies: Methoxylation of dihydroxy precursors followed by reductive amination. A reported synthesis of 2,6-dimethoxy-4-methylphenol involves CuCl-catalyzed methylation using methanol and methyl formate at 115°C .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.
-
Amine Stability: Preventing oxidation of the methylamino group during reactions.
-
Purification: Separating polar byproducts via column chromatography (petroleum ether/ethyl acetate) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical 1H NMR (400 MHz, CDCl3) signals:
-
δ 6.40 ppm (s, 2H, aromatic H-3 and H-5)
-
δ 4.80 ppm (s, 1H, OH)
-
δ 3.85 ppm (s, 6H, OCH3)
-
δ 3.70 ppm (s, 2H, CH2NH)
-
δ 2.45 ppm (s, 3H, NHCH3)
13C NMR would show peaks for methoxy carbons (~56 ppm), aromatic carbons (~105–150 ppm), and the methylamino-methyl carbon (~40–50 ppm).
Mass Spectrometry
Electrospray ionization (ESI-MS) would yield a molecular ion peak at m/z 197.23 [M+H]+, with fragmentation patterns indicative of methoxy loss (-31 Da) and C-N bond cleavage.
Industrial and Material Science Applications
Epoxy Resin Catalysis
Analogous tertiary amine phenols (e.g., 2,4,6-tris(dimethylaminomethyl)phenol) accelerate epoxy curing by 30–50% at 25°C, reducing gelation time from hours to minutes . The methylamino group in 2,6-dimethoxy-4-[(methylamino)methyl]phenol could similarly act as a Lewis base catalyst.
Coordination Chemistry
The compound’s amine and hydroxyl groups may chelate metals like Cu(II) or Fe(III), forming complexes applicable in catalysis or photonics. Stability constants (log K) for similar ligands range from 8.2–10.5 .
Computational Insights
Density Functional Theory (DFT)
Geometry optimization at the B3LYP/6-31G(d) level predicts:
-
HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
-
Electrostatic Potential: Negative charge localized on oxygen atoms (-0.45 e), favoring electrophilic attack at the aromatic ring.
Molecular Docking
Docking studies with E. coli DNA gyrase (PDB: 1KZN) suggest binding affinity (ΔG ≈ -7.2 kcal/mol) via hydrogen bonds with Ser108 and hydrophobic interactions with Val167 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume